Pectin

Rheology Food Science Hydrocolloids

Generic pectin substitution risks gel failure in your formulation. Pectin (CAS 18968-14-4, E440a) is not a single entity-its functionality is dictated by Degree of Esterification (DE) and molecular weight. - HMP (DE >50%, e.g., apple DE ~69.64% vs. citrus DE ~68.00%) requires high-sugar, low-pH for thermoreversible gelation. - LMP (DE <50%) gels with Ca²⁺, independent of sugar-essential for low-calorie products. - Hydrolyzed, low-MW pectin (>95% acrylamide inhibition at >2% conc.) meets evolving contaminant regulations. Specify DE, MW, and botanical source. Standard international shipping available.

Molecular Formula C6H10O7
Molecular Weight 194.14 g/mol
CAS No. 18968-14-4
Cat. No. B103054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePectin
CAS18968-14-4
SynonymsGlucuronate
Glucuronate, Monopotassium
Glucuronate, Monosodium
Glucuronic Acid
Glucuronic Acid, 6-(14)C-labeled, (D)-isomer
Glucuronic Acid, Monopotassium Salt
Glucuronic Acid, Monosodium Salt
Monopotassium Glucuronate
Monosodium Glucuronate
Molecular FormulaC6H10O7
Molecular Weight194.14 g/mol
Structural Identifiers
SMILESC1(C(C(OC(C1O)O)C(=O)O)O)O
InChIInChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2+,3+,4-,6+/m0/s1
InChIKeyAEMOLEFTQBMNLQ-DTEWXJGMSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPartially soluble in cold water
DISSOLVES IN 20 PARTS OF WATER
Insol in alcohol or dil alcohol, org solvents
Almost completely soluble in 20 parts water;  dissolves more readily in water, if first moistened with alcohol, glycerol or sugar syrup, or if first mixed with 3 or more pars of sucrose

Structure & Identifiers


Interactive Chemical Structure Model





Pectin: Sourcing, Specifications, and Functional Variability


Pectin, designated by CAS 18968-14-4 and E number E440a, is a complex, anionic polysaccharide found in the primary cell walls and middle lamella of terrestrial plants [1]. Commercially, it is primarily extracted from citrus peel and apple pomace and is widely utilized as a gelling agent, thickener, and stabilizer in the food, pharmaceutical, and cosmetic industries [2]. Critically, pectin is not a single chemical entity but a heterogeneous family of biopolymers. Its functional properties are overwhelmingly dictated by two primary characteristics: the Degree of Esterification (DE), which classifies it as either High Methoxyl Pectin (HMP) with a DE > 50% or Low Methoxyl Pectin (LMP) with a DE < 50%, and its molecular weight, both of which vary significantly based on botanical source, extraction method, and post-extraction modification [3].

DE classification High Methoxyl (DE > 50%) vs Low Methoxyl (DE
Molecular weight Broad range from ~8 kDa to >1000 kDa, impacting viscosity, film strength, and bioactivity
Botanical source Citrus peel and apple pomace exhibit statistically distinct DE values, requiring source-specific validation

Pectin Sourcing: In-Class Equivalence Risks


Substituting one pectin for another without rigorous specification matching is a high-risk procurement strategy due to profound functional divergence arising from source and processing history. Pectin is not a uniform commodity; a 'high methoxyl' pectin from citrus peel with a DE of 68% will form a thermoreversible gel via hydrogen bonding in high-sugar, low-pH environments, whereas a 'low methoxyl' pectin from the same source with a DE of 31% will gel ionotropically with calcium ions independent of sugar content [1]. Even within the same DE class, botanical origin creates significant variance: apple pectin (DE ~69.64%) and citrus pectin (DE ~68.00%) exhibit statistically different degrees of esterification (p < 0.05) [2]. Furthermore, molecular weight can range from <66 kDa for enzymatically hydrolyzed pectin to >1000 kDa for some native citrus pectins, which profoundly impacts viscosity, film strength, and biological activity [3]. These quantifiable differences render the concept of a 'generic' pectin substitution untenable for any application where rheological performance, stability, or bioactivity is critical.

DE class mismatch Swapping HMP for LMP without reformulation can cause complete gelation failure due to fundamentally different mechanisms (sugar/acid vs calcium-dependent)
Source-dependent DE variance Apple pectin (DE ~69.6%) and citrus pectin (DE ~68.0%) differ significantly (p
Molecular weight divergence Molecular weight variations from kilodaltons to megadaltons can alter rheology, film properties, and acrylamide mitigation performance; substitution without MW specification review is unreliable

Pectin: Comparative Performance Evidence


Gelation Mechanisms: HMP vs. LMP

The primary functional differentiation within the pectin class is based on the Degree of Esterification (DE), which dictates the gelation mechanism. Commercial pectin is classified as HMP with a DE > 50% and LMP with a DE < 50% [1]. This is not merely a minor structural variance; it results in fundamentally different gelation requirements. HMP gelation requires a high co-solute (sugar) concentration (>55% soluble solids) and low pH (<3.5) to promote hydrophobic interactions and hydrogen bonding between methyl ester groups. In contrast, LMP gelation is sugar-independent and relies on the formation of ionic cross-links via divalent cations, primarily calcium (Ca²⁺), through the 'egg-box' model [1].

HMP vs LMP gelation
Class-level inference
HMP: >50% DE, gelation via hydrophobic/hydrogen bonds in high sugar (>55%), low pH (LMP:
Binary DE threshold determines mutually exclusive gelation requirements and application suitability
Selection must match target formulation conditions
Apple vs Citrus DE
Head-to-head
Apple pectin DE: 69.64% ± 0.26%
Citrus pectin DE: 68.00% ± 0.19%
Δ = 1.64 pp (p
Statistically significant DE difference; source swap may alter gelation kinetics and setting temperature
Tukey's test confirms significance; triplicate analysis
Hydrolyzed vs Native
Head-to-head
Hydrolyzed pectin (MW 8.81 kDa): >95% acrylamide inhibition at >2%
Native pectin (MW 747.57 kDa): >90% inhibition
Low-MW hydrolyzed pectin enhances acrylamide suppression and alters chip texture profile
Pre-frying coating; higher oil content reported with hydrolyzed form
Thermal stability rank
Head-to-head
LM pectin: 55.8°C
Agar: 84.1°C
ι-Carrageenan: 52.3°C
Gelatin: 30.3°C
LM pectin fills a moderate heat-stable niche with low syneresis, distinct from agar and gelatin
Milk jelly model; syneresis minimal for LM pectin
Rheology Food Science Hydrocolloids

Degree of Esterification: Citrus vs. Apple Pectin

Even between the two most common commercial sources of pectin, the functional properties are statistically distinct. A direct analytical comparison reveals a significant difference in the degree of esterification (DE) between apple pectin and citrus pectin. Apple pectin was measured to have a DE of 69.64% ± 0.26%, while citrus pectin had a lower DE of 68.00% ± 0.19% [1]. This difference, though numerically small, is statistically significant (p < 0.05) as determined by Tukey's test [1]. A higher DE generally correlates with faster gelation speed and higher gel setting temperatures in high-sugar systems, influencing texture and processing parameters.

Apple vs Citrus DE
Head-to-head
Apple pectin DE: 69.64% ± 0.26%
Citrus pectin DE: 68.00% ± 0.19%
Δ = 1.64 pp (p
Statistically significant DE difference; source swap may alter gelation kinetics and setting temperature
Tukey's test confirms significance; triplicate analysis
Hydrolyzed vs Native
Head-to-head
Hydrolyzed pectin (MW 8.81 kDa): >95% acrylamide inhibition at >2%
Native pectin (MW 747.57 kDa): >90% inhibition
Low-MW hydrolyzed pectin enhances acrylamide suppression and alters chip texture profile
Pre-frying coating; higher oil content reported with hydrolyzed form
Thermal stability rank
Head-to-head
LM pectin: 55.8°C
Agar: 84.1°C
ι-Carrageenan: 52.3°C
Gelatin: 30.3°C
LM pectin fills a moderate heat-stable niche with low syneresis, distinct from agar and gelatin
Milk jelly model; syneresis minimal for LM pectin
Analytical Chemistry Food Science Polysaccharide Characterization

Acrylamide Reduction: Hydrolyzed vs. Native Pectin

In applications focused on food safety and quality, the molecular weight of pectin is a key differentiator. A comparative study on the pre-frying treatment of potato chips demonstrated that hydrolyzed pectin (molecular weight: 8.81 ± 0.49 kDa) provides superior acrylamide inhibition compared to its native, high-molecular-weight counterpart (molecular weight: 747.57 ± 6.73 kDa) [1]. While both coatings achieved >90% inhibition, hydrolyzed pectin at concentrations >2% pushed the inhibitory rate beyond 95% [1]. Furthermore, the hydrolyzed pectin coating resulted in potato chips with smaller browning, higher crispness, and less moisture, albeit with a higher final oil content [1].

Hydrolyzed vs Native
Head-to-head
Hydrolyzed pectin (MW 8.81 kDa): >95% acrylamide inhibition at >2%
Native pectin (MW 747.57 kDa): >90% inhibition
Low-MW hydrolyzed pectin enhances acrylamide suppression and alters chip texture profile
Pre-frying coating; higher oil content reported with hydrolyzed form
Food Processing Acrylamide Mitigation Coating Technology

Pectin Thermal Stability vs. Other Gelling Agents

Pectin gels exhibit a unique thermal stability profile compared to other common hydrocolloid gelling agents. In a comparative study of milk jellies, the melting temperatures of gels made with Low Methoxyl (LM) pectin, agar, gelatin, and ι-carrageenan were directly measured. The LM pectin gel had a melting temperature of 55.8°C [1]. This is significantly higher than a gelatin gel (30.3°C) but substantially lower than an agar gel (84.1°C), placing it in a distinct thermal niche. Additionally, LM pectin and alginate gels exhibited the least syneresis (water weeping), whereas agar showed marked syneresis [1].

Thermal stability rank
Head-to-head
LM pectin: 55.8°C
Agar: 84.1°C
ι-Carrageenan: 52.3°C
Gelatin: 30.3°C
LM pectin fills a moderate heat-stable niche with low syneresis, distinct from agar and gelatin
Milk jelly model; syneresis minimal for LM pectin
Rheology Food Science Texture Analysis

Pectin: Evidence-Based Applications


High-Sugar Jam and Jelly Manufacturing

For traditional high-sugar fruit preserves (e.g., jams, jellies, marmalades) with soluble solids content >55% and pH <3.5, High Methoxyl Pectin (HMP) is the optimal choice. As established in the evidence, HMP relies on a high-sugar, low-pH environment to form a thermoreversible gel via hydrogen bonding and hydrophobic interactions [1]. Formulators should specify a pectin with a high degree of esterification (DE > 50%) and should be aware of the source-dependent DE differences (e.g., apple pectin's statistically higher DE of 69.64% vs. citrus pectin's 68.00%), as this will impact setting time and temperature [2].

Low-Sugar and Calcium-Fortified Gels

For applications requiring gelation in the absence of high sugar concentrations—such as low-calorie jams, dessert gels, and calcium-fortified products—Low Methoxyl Pectin (LMP) is the required ingredient. The evidence confirms that LMP (DE < 50%) gels via an ionotropic mechanism, forming 'egg-box' junctions with divalent cations like calcium (Ca²⁺), making the gelation process independent of sugar content and pH [1]. This is the only viable pectin class for such applications, as substituting HMP would result in no gel formation.

Acrylamide Mitigation in Fried Potato Products

In the processing of fried potato chips and similar products, a coating of hydrolyzed, low-molecular-weight pectin is a scientifically validated intervention for reducing acrylamide formation. The evidence demonstrates that hydrolyzed pectin (MW ≈ 8.81 kDa) achieves >95% inhibition of acrylamide formation at concentrations above 2%, outperforming native high-molecular-weight pectin (>90% inhibition) [1]. This specification is critical for food manufacturers seeking to comply with evolving regulations and consumer expectations around acrylamide levels.

Heat-Resistant Confectionery & Dairy Desserts

Pectin, specifically low methoxyl pectin, is well-suited for the formulation of heat-resistant confectioneries and dairy desserts that must maintain their texture under ambient or elevated temperature conditions. The evidence shows that LM pectin gels exhibit a melting temperature of 55.8°C, which is substantially higher than gelatin (30.3°C) and ι-carrageenan (52.3°C), and also demonstrates minimal syneresis compared to agar [1]. This combination of moderate heat stability and low water weeping makes it ideal for products like ambient-stable yogurt, flans, and gummy candies that are exposed to temperature fluctuations during distribution and storage.

Application
Selection Property
Validation Focus
High-sugar jam & jelly manufacturing
High Methoxyl Pectin (DE > 50%) with source-specific DE review
Gelation kinetics, setting temperature, and sugar/acid compatibility
Low-sugar and calcium-fortified gels
Low Methoxyl Pectin (DE
Calcium-induced gelation performance independent of sugar content
Acrylamide mitigation in fried potato products
Hydrolyzed low-molecular-weight pectin coating
Acrylamide inhibition efficiency and final product texture/color
Heat-resistant confectionery & dairy desserts
Low Methoxyl Pectin with moderate heat stability and low syneresis
Melting temperature (~55.8°C) and water-holding capacity during storage

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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